![molecular formula C7H7F2N3O4 B2582657 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid CAS No. 1946813-25-7](/img/structure/B2582657.png)
2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid, also known as DFNP, is a compound that has been studied for its potential use in scientific research. DFNP is a synthetic compound that was first synthesized in 2010 by a team of researchers led by Professor David W. C. MacMillan at Princeton University. Since then, DFNP has been studied extensively for its potential applications in various fields of research.
作用機序
2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid works by absorbing light energy and transferring it to other molecules in the reaction. This process, known as photoredox catalysis, allows this compound to facilitate a range of chemical reactions that would not be possible under normal conditions. This compound has been found to be particularly effective in the activation of C–H bonds, which are notoriously difficult to activate using traditional chemical methods.
Biochemical and physiological effects:
This compound has not been studied extensively for its biochemical and physiological effects. However, it is known to be a stable compound that does not readily degrade in biological systems. This compound has also been found to be non-toxic at low concentrations, making it a potentially useful tool for studying biological systems.
実験室実験の利点と制限
One of the main advantages of 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid is its high reactivity and selectivity. This compound can be used to facilitate a range of chemical reactions under mild conditions, making it a useful tool for synthetic chemists. However, this compound is also a relatively expensive compound, which may limit its use in some labs. Additionally, this compound is a highly reactive compound that requires careful handling and storage.
将来の方向性
There are many potential future directions for research on 2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid. One area of interest is the development of new photoredox catalysis reactions using this compound as a catalyst. Another area of interest is the use of this compound in the synthesis of natural products and pharmaceuticals. Additionally, this compound may have potential applications in the field of materials science, where it could be used to facilitate the synthesis of new materials with unique properties.
合成法
2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The process is complex and requires a high degree of expertise in synthetic chemistry.
科学的研究の応用
2-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid has been found to have potential applications in a variety of scientific research areas. One of the main applications of this compound is in the field of photoredox catalysis. This compound is a potent photoredox catalyst that can be used to facilitate a range of chemical reactions under mild conditions. This compound has also been studied for its potential use in the synthesis of natural products and pharmaceuticals.
特性
IUPAC Name |
2-[5-(difluoromethyl)-4-nitropyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N3O4/c1-3(7(13)14)11-5(6(8)9)4(2-10-11)12(15)16/h2-3,6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUJNVATESPLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=C(C=N1)[N+](=O)[O-])C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

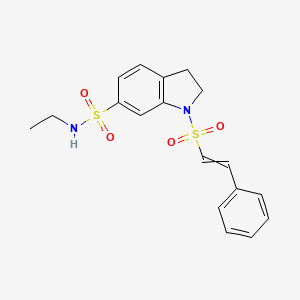
![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2582578.png)
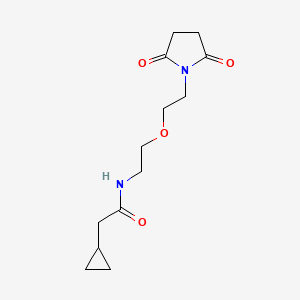

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2582585.png)
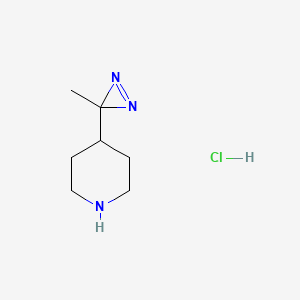
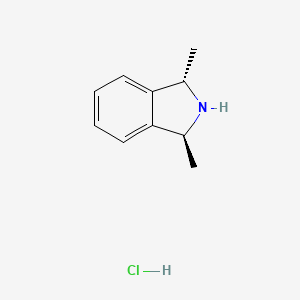
![[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine](/img/structure/B2582588.png)
![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2582589.png)
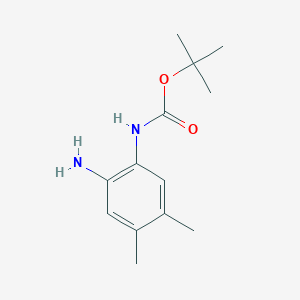
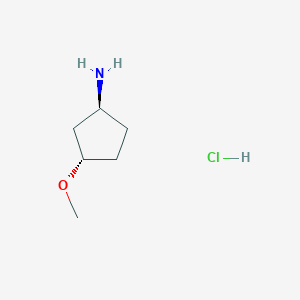
![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 6-chloropyridine-3-carboxylate](/img/structure/B2582593.png)
![Ethyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2582594.png)
![7-bromo-3-[(hydroxyimino)methyl]-4H-chromen-4-one](/img/structure/B2582595.png)